N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-2-18-5-6-19(14(22)13(18)21)8-12(20)17-9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDJHFHBMLSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring. This can be achieved by reacting ethylamine with diethyl oxalate under controlled conditions to form 4-ethyl-2,3-dioxopiperazine.
Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 3,4-dichlorophenyl group. This can be done through a nucleophilic substitution reaction where 3,4-dichlorophenylamine reacts with an appropriate acylating agent to form the desired amide linkage.
Final Assembly: The final step is the coupling of the piperazine derivative with the dichlorophenyl derivative under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of more oxidized derivatives.
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl acetic acid derivatives with 4-ethyl-2,3-dioxopiperazine. The synthetic pathway may include the following steps:
- Preparation of 4-Ethyl-2,3-dioxopiperazine : This intermediate can be synthesized from ethylenediamine and diethyl oxalate under controlled conditions.
- Acylation Reaction : The prepared dioxopiperazine reacts with a suitable acyl chloride derived from 3,4-dichlorophenyl acetic acid.
- Purification : The final product is purified using crystallization techniques.
2. Biological Activity
This compound exhibits various biological activities that have been documented in several studies.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance:
- Study Findings : A study reported that derivatives of dioxopiperazine exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Antitumor Activity
Several derivatives of piperazine compounds have shown promise in cancer therapy:
- Case Studies : A study highlighted that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
- IC50 Values : Specific analogs demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dichloro | Increases potency against bacteria |
| Ethyl Group | Enhances lipophilicity and cellular uptake |
| Dioxopiperazine | Key for maintaining biological activity |
4. Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its therapeutic application:
- Absorption : Moderate absorption through oral administration has been noted.
- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
- Half-life : Preliminary studies suggest a half-life suitable for once or twice daily dosing.
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities. Further research is required to elucidate its mechanisms of action fully and optimize its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Compound 28’s benzothiazole group introduces electron-withdrawing trifluoromethoxy substituents, likely enhancing blood-brain barrier penetration compared to the target’s dioxopiperazine .
Synthetic Accessibility
- Click chemistry (used for 12e ) offers high regioselectivity and mild conditions, whereas microwave-assisted synthesis (for 28 ) reduces reaction times but requires specialized equipment .
- The target compound’s synthesis likely parallels Compound 6 ’s carbodiimide-mediated coupling, a robust method for amide bond formation .
Compound 28’s benzothiazole group is prevalent in kinase inhibitors (e.g., EGFR), implying possible antitumor applications .
Physicochemical Properties
- The trifluoromethoxy group in 28 increases hydrophobicity (clogP ≈ 4.5), while the target’s dioxopiperazine may improve aqueous solubility via hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorophenylacetamide derivatives with functionalized piperazine precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
- Piperazine functionalization : Introduce the ethyl-dioxo group via oxidation or alkylation under controlled temperatures (273–298 K) .
- Purification : Employ column chromatography or recrystallization from methylene chloride to isolate the product .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .
Q. How is the compound structurally characterized?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL) to analyze bond angles, dihedral angles, and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination) .
- Anticancer Activity : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Assess interactions with targets like kinases or proteases using fluorescence-based assays .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved?
- Methodological Answer :
- Multi-Conformer Analysis : For asymmetric units with multiple conformers (e.g., three molecules in ), refine each independently using SHELXL and compare dihedral angles (e.g., 54.8° vs. 77.5° for dichlorophenyl-pyrazolyl rings) .
- Hydrogen-Bonding Networks : Identify dimerization patterns (e.g., R_2$$^2(10) motifs) to explain stability differences between conformers .
- DFT Calculations : Validate observed conformations by comparing computational energy minima with experimental data .
Q. What strategies improve structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified dichlorophenyl or piperazine groups (e.g., methoxy, fluoro, or methyl substituents) .
- Bioisosteric Replacement : Replace the dioxopiperazine moiety with thiazolidinedione or oxadiazole rings to modulate bioavailability .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with biological activity .
Q. How can computational methods predict physicochemical properties?
- Methodological Answer :
- LogP Calculation : Apply XlogP3.0 (e.g., XlogP = 2.4) to estimate lipophilicity and guide solubility optimization .
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS to assess blood-brain barrier penetration .
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like Autotaxin (e.g., PDB: 8B4H) .
Q. What challenges arise in resolving enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
- Crystallographic Anomalies : Detect racemic twinning using R values > 0.05 and refine with TWIN/BASF commands in SHELXL .
Q. How to address discrepancies in biological activity across assays?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 8–12 concentration points to improve IC/EC accuracy .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KINOMEscan) to identify non-specific interactions .
- Metabolic Stability : Use liver microsome assays (human/rat) to correlate in vitro activity with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
